molecular formula C8H7BrN2O2 B14848021 N-(6-Bromo-4-formylpyridin-2-YL)acetamide

N-(6-Bromo-4-formylpyridin-2-YL)acetamide

Cat. No.: B14848021
M. Wt: 243.06 g/mol
InChI Key: YHLDMTULDYCWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-4-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7BrN2O2. It is a stable solid with a white to yellowish color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-Bromo-4-formylpyridin-2-YL)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-4-formylpyridin-2-YL)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

N-(6-Bromo-4-formylpyridin-2-YL)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in metal-catalyzed reactions, facilitating the formation of various organic compounds. It may also interact with biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Bromo-4-formylpyridin-2-YL)acetamide is unique due to its specific structural features, such as the presence of a bromine atom and a formyl group on the pyridine ring.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

N-(6-bromo-4-formylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

YHLDMTULDYCWRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.